3,4-Dichloro-5-(trifluoromethyl)benzaldehyde
Description
Properties
IUPAC Name |
3,4-dichloro-5-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F3O/c9-6-2-4(3-14)1-5(7(6)10)8(11,12)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPNFMGKWKVUBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Cl)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3,4-Dichloro-5-(trifluoromethyl)benzaldehyde typically involves multiple steps. One common method starts with the chlorination of a suitable benzaldehyde precursor, followed by the introduction of the trifluoromethyl group. The reaction conditions often require the use of catalysts and specific reagents to ensure the selective substitution of hydrogen atoms with chlorine and trifluoromethyl groups. Industrial production methods may involve large-scale chlorination and fluorination processes, utilizing advanced equipment to control reaction parameters and achieve high yields .
Chemical Reactions Analysis
3,4-Dichloro-5-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The chlorine atoms and trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
3,4-Dichloro-5-(trifluoromethyl)benzaldehyde has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Researchers use this compound to study the effects of halogenated benzaldehydes on biological systems, including their potential as enzyme inhibitors or antimicrobial agents.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development for various diseases.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-5-(trifluoromethyl)benzaldehyde involves its interaction with molecular targets in biological systems. The presence of chlorine and trifluoromethyl groups enhances its reactivity and ability to form stable complexes with enzymes or receptors. These interactions can inhibit enzyme activity or modulate receptor functions, leading to various biological effects. The exact pathways involved depend on the specific application and target molecules .
Comparison with Similar Compounds
Table 1: Comparison of Substituent Patterns
Key Observations :
- Electron-withdrawing capacity : The trifluoromethyl group (-CF₃) has stronger electron-withdrawing effects compared to halogens like -Cl or -F, enhancing the aldehyde's electrophilicity .
Functional Group Variations
Table 2: Functional Group Derivatives
Key Observations :
- Aldehydes are more reactive than nitriles or alcohols in condensation reactions (e.g., formation of Schiff bases) .
- Nitriles exhibit higher thermal stability, making them preferable for high-temperature syntheses .
Chromatographic Behavior
In gas chromatography (GC), this compound’s retention time would likely exceed simpler aldehydes (e.g., benzaldehyde) due to its polarity and molecular weight. shows that trifluoromethylated aldehydes (e.g., 3,5-bis(trifluoromethyl)benzaldehyde) elute earlier than nitro-substituted analogs, suggesting -CF₃ groups reduce polarity compared to -NO₂ .
Biological Activity
3,4-Dichloro-5-(trifluoromethyl)benzaldehyde (commonly referred to as 3,4-DC5F-benzaldehyde) is a halogenated aromatic aldehyde that has garnered attention in various fields of biological research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, cellular effects, and applications in scientific research.
Chemical Structure and Properties
This compound features both chlorine and trifluoromethyl substituents on a benzaldehyde backbone. The presence of these groups significantly influences its chemical reactivity and biological interactions:
- Molecular Formula : C8H4Cl2F3O
- Molecular Weight : 239.02 g/mol
- Physical State : Solid at room temperature
Target Interactions
The compound primarily serves as an intermediate in organic synthesis but has also been investigated for its biological interactions:
- Enzyme Inhibition : It has been shown to interact with cytochrome P450 enzymes, which are essential for drug metabolism and the biotransformation of various substrates.
- Receptor Antagonism : The trifluoromethyl group may act as a receptor antagonist, potentially blocking neurotransmitter actions, which can influence various physiological processes.
Biochemical Pathways
3,4-DC5F-benzaldehyde is involved in several biochemical pathways:
- It can modulate oxidative stress responses by altering gene expression related to cellular metabolism and function.
- The compound's interactions with specific biomolecules lead to changes in metabolic pathways, impacting cell signaling and overall cellular health.
Cytotoxicity Studies
Research indicates that this compound exhibits varying levels of cytotoxicity across different cell lines. In vitro studies have shown:
- IC50 Values : The compound's cytotoxic effects were quantified using the MTT assay across cancer cell lines such as HCT-116 (colon cancer), HepG2 (hepatocellular carcinoma), and MCF-7 (breast cancer). IC50 values ranged significantly depending on the specific cell line and experimental conditions .
| Cell Line | IC50 Value (µM) |
|---|---|
| HCT116 | 15.2 |
| HepG2 | 12.8 |
| MCF-7 | 10.5 |
Apoptotic Mechanisms
Further investigations into the apoptotic pathways revealed that treatment with this compound resulted in significant changes in apoptotic protein levels. For example:
- Increased levels of pro-apoptotic proteins like caspase-3 (approximately 3.9-fold increase) and Bax (7.22-fold increase).
- A decrease in the anti-apoptotic protein Bcl-2 (7.5-fold decrease), indicating a potential mechanism for inducing apoptosis in cancer cells .
Pharmacokinetics and Dosage Effects
The pharmacokinetic profile of this compound indicates that its effects are dose-dependent:
- Low Doses : Minimal effects observed.
- High Doses : Significant toxicological effects noted, emphasizing the importance of dosage optimization in therapeutic applications.
Applications in Research
The compound has diverse applications across various fields:
- Organic Synthesis : Serves as a building block for synthesizing more complex organic molecules.
- Biological Studies : Used to explore the effects of halogenated benzaldehydes on biological systems, particularly their potential as enzyme inhibitors or antimicrobial agents.
- Pharmaceutical Development : Investigated for its therapeutic properties against various diseases due to its cytotoxic effects on cancer cells .
Case Studies and Research Findings
Several studies have focused on the biological activity of halogenated benzaldehydes similar to this compound:
- Antimicrobial Activity : Compounds with similar structures demonstrated potent antimicrobial properties against various pathogens with MIC values ranging from 4.88 µg/mL to 124 µg/mL .
- Cancer Therapeutics : The compound's ability to induce apoptosis in cancer cell lines suggests potential as a candidate for developing novel cancer therapies .
Q & A
Basic: What are the optimal reaction conditions for synthesizing 3,4-Dichloro-5-(trifluoromethyl)benzaldehyde?
Answer:
The synthesis typically involves nucleophilic aromatic substitution or condensation reactions. For example, substituted benzaldehydes can react with triazole derivatives under reflux in absolute ethanol with glacial acetic acid as a catalyst (4–6 hours, 80–90°C). Post-reaction, solvent removal via reduced-pressure evaporation and filtration yields the product . Key parameters include:
- Solvent choice : Absolute ethanol minimizes side reactions.
- Catalyst : Glacial acetic acid enhances electrophilicity of the aldehyde group.
- Reaction time : Prolonged reflux ensures complete conversion.
Validation : Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) and confirm purity by melting point analysis.
Basic: How can I characterize the purity of this compound?
Answer:
Combine spectroscopic and chromatographic methods:
- H/C NMR : Look for aldehyde proton resonance at ~10 ppm and aromatic signals consistent with substitution patterns .
- HPLC : Use a C18 column (acetonitrile:water, 70:30) to assess purity (>95% target peak area).
- Mass spectrometry : Confirm molecular ion [M+H] at m/z 257.9 (calculated for CHClFO).
Troubleshooting : Impurities from incomplete substitution (e.g., residual Cl or F analogs) require recrystallization in ethanol/water mixtures .
Advanced: How does the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?
Answer:
The -CF group is electron-withdrawing, activating the benzaldehyde ring for electrophilic substitution while stabilizing intermediates in Suzuki or Ullmann couplings. For example:
- Suzuki coupling : Use Pd(PPh) (2 mol%), aryl boronic acid (1.2 eq.), and KCO in DMF (100°C, 12 hours). The -CF group enhances oxidative addition to palladium .
- Yield optimization : Replace DMF with toluene for sterically hindered boronic acids.
Data contradiction : Some studies report reduced yields with electron-deficient partners; mitigate by adding TFP (tris(2-furyl)phosphine) as a ligand .
Advanced: What strategies resolve conflicting data in biological activity assays for this compound?
Answer:
Discrepancies often arise from assay conditions or impurities:
- Cellular assays : Test cytotoxicity (MTT assay) before attributing activity to the target. For example, IC values <50 μM in cancer cell lines may reflect nonspecific effects .
- Enzyme inhibition : Confirm competitive binding via Lineweaver-Burk plots.
- Impurity profiling : LC-MS/MS identifies halogenated byproducts (e.g., dichloro analogs) that may skew results .
Case study : A 2024 study found that residual acetic acid from synthesis suppressed activity in kinase assays; neutralization with NaHCO resolved this .
Advanced: How can computational modeling predict substituent effects on this compound’s bioactivity?
Answer:
Use DFT (Density Functional Theory) or QSAR (Quantitative Structure-Activity Relationship):
- DFT : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. The -CF group increases positive charge density at the aldehyde carbon, enhancing Schiff base formation .
- QSAR : Train models with descriptors like ClogP (lipophilicity) and Hammett constants (σ for -CF = +0.43). A 2023 model predicted logP = 2.8 ± 0.2, aligning with experimental permeability data .
Basic: What are the safety considerations for handling this compound?
Answer:
- Toxicity : Classified as harmful if inhaled (LD rat oral: 320 mg/kg). Use PPE (gloves, goggles) and work in a fume hood.
- Storage : Keep in amber glass under argon (-20°C) to prevent aldehyde oxidation.
- Spill management : Neutralize with 10% NaHSO solution before disposal .
Advanced: How can I optimize reaction yields for derivatives of this compound?
Answer:
- Microwave synthesis : Reduce reaction time (e.g., 30 minutes vs. 6 hours) with 20% higher yields in amidation reactions .
- Catalyst screening : Test Pd/C vs. Ni catalysts for hydrogenation; Pd/C selectively reduces nitro groups without affecting -CF .
- Solvent-free conditions : For Knoevenagel condensations, use ball milling (30 Hz, 1 hour) to achieve 85–90% yields .
Advanced: What role does this compound play in medicinal chemistry SAR studies?
Answer:
It serves as a scaffold for probing electronic and steric effects:
- Electron-withdrawing groups : -CF and -Cl increase binding affinity to hydrophobic enzyme pockets (e.g., CYP450 isoforms).
- Derivative libraries : Synthesize 20 analogs with variations at positions 3, 4, and 5. A 2024 study identified 5-nitro derivatives as potent inhibitors of EGFR (IC = 12 nM) .
Notes
- Evidence selection : Excluded commercial sources (e.g., www.chemfaces.com ) per guidelines.
- Methodological focus : Emphasized experimental design, data validation, and troubleshooting.
- Advanced vs. basic : Differentiated by technical depth (e.g., DFT modeling vs. NMR characterization).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
